

An In-depth Technical Guide to 2-(Bromomethyl)-6-methoxynaphthalene

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Compound of Interest

Compound Name: 2-(Bromomethyl)-6-methoxynaphthalene

Cat. No.: B1277505

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2-(Bromomethyl)-6-methoxynaphthalene**. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on delivering precise, actionable data.

Core Chemical Properties

2-(Bromomethyl)-6-methoxynaphthalene is a substituted naphthalene derivative. Its structure features a reactive bromomethyl group at the 2-position and a methoxy group at the 6-position, making it a valuable intermediate in organic synthesis. The benzylic bromide is a potent electrophilic site, rendering the molecule an excellent alkylating agent.

The key physicochemical properties of **2-(Bromomethyl)-6-methoxynaphthalene** are summarized in the table below. Note that experimental values for properties like melting and boiling points are not consistently reported in publicly available literature; therefore, computed data are provided where applicable.

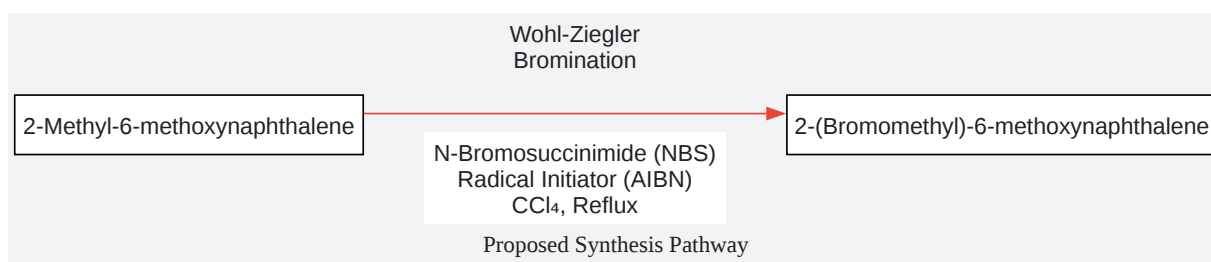
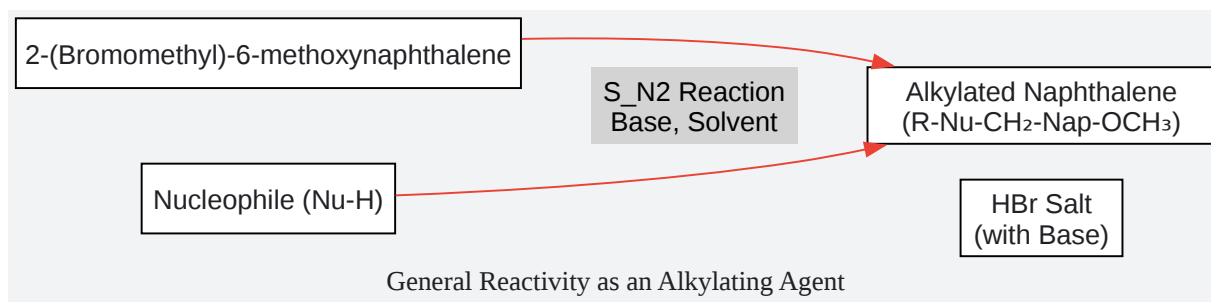
Property	Value	Source
IUPAC Name	2-(bromomethyl)-6-methoxynaphthalene	[1]
CAS Number	73022-40-9	[1][2][3]
Molecular Formula	C ₁₂ H ₁₁ BrO	[1][2]
Molecular Weight	251.12 g/mol	[1][2]
Appearance	White to off-white solid (inferred)	
XLogP3 (Computed)	3.7	[1]
Topological Polar Surface Area (TPSA)	9.23 Å ²	[2]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	1	[2]
Rotatable Bonds	2	[2]

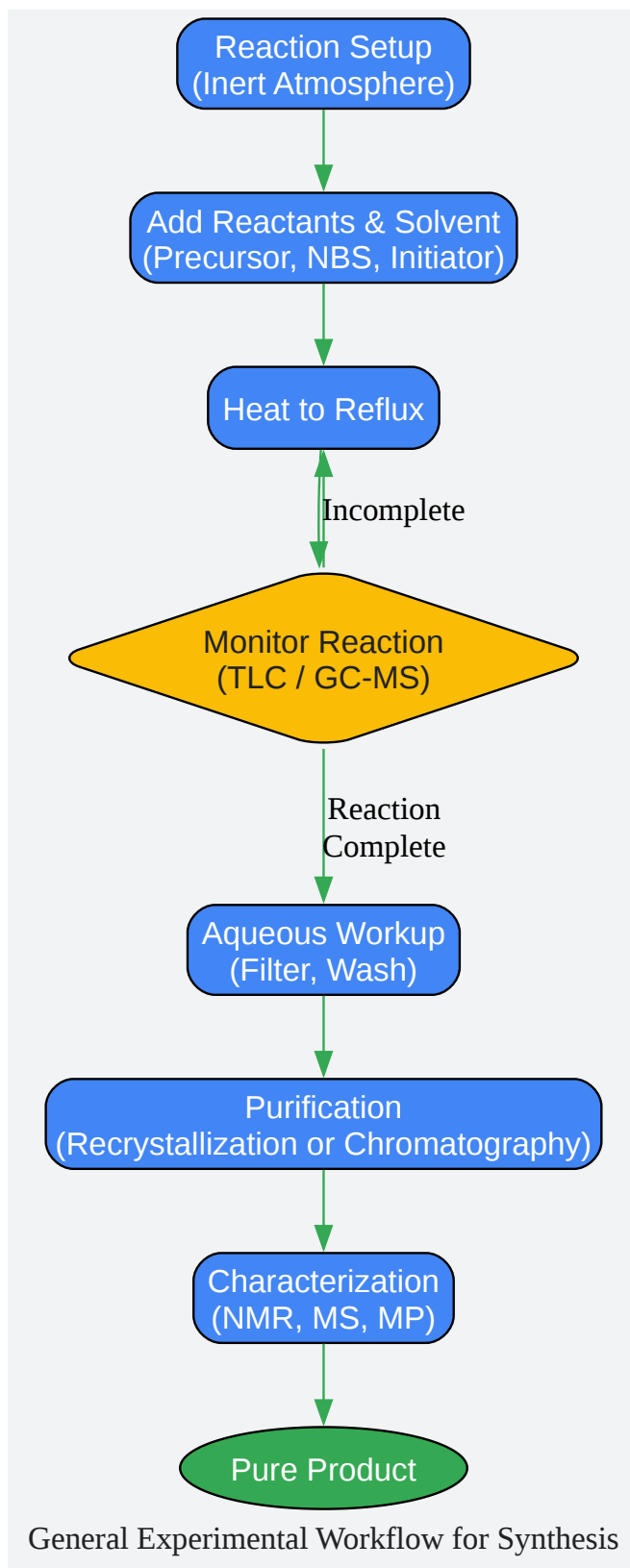
Reactivity, Stability, and Handling

Reactivity: The primary mode of reactivity for **2-(Bromomethyl)-6-methoxynaphthalene** stems from the benzylic bromide. This functional group makes the compound an effective electrophile for S_N2 reactions. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is central to its utility as a synthetic building block.

Stability and Storage: As a reactive alkylating agent, **2-(Bromomethyl)-6-methoxynaphthalene** should be handled with care. It is sensitive to moisture, which can cause hydrolysis of the bromide to the corresponding alcohol. It is also incompatible with strong bases, which can promote elimination reactions, and strong oxidizing agents.[4] For long-term stability, the compound should be stored in a cool (2-8°C), dry, and dark environment under an inert atmosphere.[2]

Handling: Due to its nature as a lachrymator and irritant, all handling should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.





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